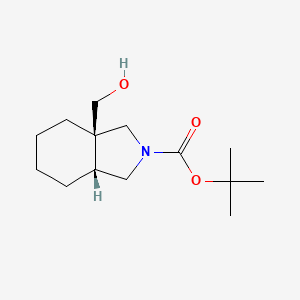

1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

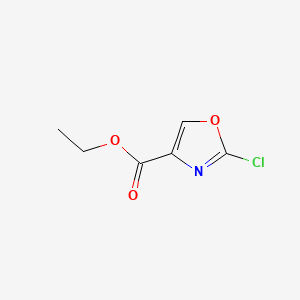

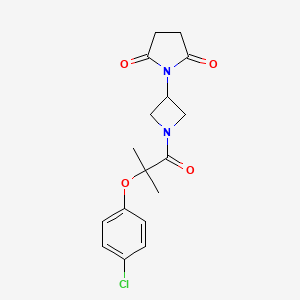

The compound “1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule that contains a furan ring and a pyrrole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The term “2-ylmethyl” suggests that the furan ring is attached to the pyrrole ring via a methylene (-CH2-) group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The furan and pyrrole rings would likely contribute to the compound’s aromaticity . The aldehyde group (-CHO) at the 3-position of the pyrrole ring would likely have a polar character, which could influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present and the conditions under which the reactions are carried out . The aldehyde group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or oxidation . The furan and pyrrole rings might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . The presence of the polar aldehyde group could influence its solubility in polar solvents . The aromatic rings might contribute to its UV-visible absorption spectrum .科学的研究の応用

Antimicrobial and Antifungal Activity

A study demonstrates the synthesis of Schiff bases from chitosan and heteroaryl pyrazole derivatives, including compounds related to furan-2-carbaldehyde. These chitosan derivatives were characterized and evaluated for their antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity varied with the type of Schiff base, highlighting the potential use of furan derivatives in developing new antimicrobial agents (Hamed et al., 2020).

Synthesis of Bioactive Molecules

Research into the synthesis and characterization of furan-2-carbaldehydes as C1 building blocks for creating bioactive quinazolin-4(3H)-ones showcases the application of these compounds in medicinal chemistry. These syntheses, conducted via ligand-free photocatalytic C–C bond cleavage, illustrate the versatility of furan derivatives in constructing complex molecules with potential biological activities (Yu et al., 2018).

Novel Routes to Heterocycles

Another study outlines the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines, presenting new approaches to synthesizing substituted furans and pyrroles. These methods offer novel pathways for creating these heterocycles, which are crucial synthons in chemical synthesis, found in natural products and pharmaceutical agents. The research highlights the significance of furan derivatives in advancing synthetic methodologies (Kelly et al., 2008).

Heteroaromatic Decarboxylative Claisen Rearrangement

The decarboxylative Claisen rearrangement of furan-2-ylmethyl derivatives has been explored for synthesizing 2,3-disubstituted heteroaromatic products. This process demonstrates the utility of furan derivatives in facilitating complex rearrangement reactions, providing a method for efficiently constructing heteroaromatic frameworks (Craig et al., 2005).

作用機序

Target of Action

Furan derivatives, which this compound is a part of, have been noted for their significant antibacterial activity . They are being explored in the realm of medicinal chemistry as potential antimicrobial agents .

Mode of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in various therapeutic applications .

Biochemical Pathways

Furan derivatives have been associated with a variety of therapeutic benefits, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects . These diverse effects suggest that furan derivatives likely interact with multiple biochemical pathways.

Result of Action

Furan derivatives have been noted for their broad spectrum of antimicrobial activities . This suggests that the compound could potentially be used for various medicinal purposes, including the treatment of microbial infections .

Action Environment

It’s worth noting that the synthesis of furan derivatives often involves the use of biomass, indicating a potential influence of environmental factors on the production and availability of these compounds .

将来の方向性

特性

IUPAC Name |

1-(furan-2-ylmethyl)-2,4,5-trimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9-10(2)14(11(3)13(9)8-15)7-12-5-4-6-16-12/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEQHJSLTKAIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)CC2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)

![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)

![2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2875840.png)